- Preparation of azacyclyl-substituted arylthienopyrimidinones as melanin concentrating hormone receptor type I (MCH1R) antagonists., World Intellectual Property Organization, , ,

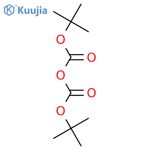

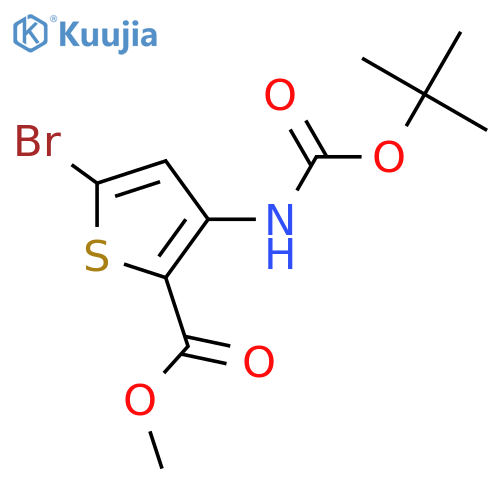

Cas no 946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate)

946604-99-5 structure

商品名:methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

CAS番号:946604-99-5

MF:C11H14BrNO4S

メガワット:336.202161312103

MDL:MFCD19441868

CID:1028316

PubChem ID:57356848

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

- 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester

- 5-BROMO-3-TERT-BUTOXYCARBONYLAMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER

- methyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate

- Methyl 5-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-thiophenecarboxylate (ACI)

- methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

- SCHEMBL101455

- DTXSID70723456

- CS-0146986

- METHYL 5-BROMO-3-[(TERT-BUTOXYCARBONYL)AMINO]THIOPHENE-2-CARBOXYLATE

- 5-BroMo-3-tert-butoxycarbonylaMino-thiophene-2-carboxylicacidMethylester

- OQCNMXAYFCAWPE-UHFFFAOYSA-N

- Methyl5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

- DB-358785

- 5-bromo-3-tert-butoxycarbonylaminothiophene-2-carboxylic acid methyl ester

- AKOS022172477

- EN300-1703224

- 946604-99-5

- Methyl 5-bromo-3-((t-butoxycarbonyl)amino)thiophene-2-carboxylate

- methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate

- AS-37352

- MFCD19441868

-

- MDL: MFCD19441868

- インチ: 1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15)

- InChIKey: OQCNMXAYFCAWPE-UHFFFAOYSA-N

- ほほえんだ: O=C(NC1=C(C(OC)=O)SC(Br)=C1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 334.98269g/mol

- どういたいしつりょう: 334.98269g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 92.9Ų

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169005024-250mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 95% | 250mg |

$265.96 | 2023-08-31 | |

| Enamine | EN300-1703224-10.0g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 10g |

$2638.0 | 2023-05-25 | ||

| Enamine | EN300-1703224-0.5g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 0.5g |

$589.0 | 2023-09-20 | ||

| Enamine | EN300-1703224-0.25g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 0.25g |

$564.0 | 2023-09-20 | ||

| Enamine | EN300-1703224-5.0g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 5g |

$1779.0 | 2023-05-25 | ||

| Enamine | EN300-1703224-1g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 1g |

$614.0 | 2023-09-20 | ||

| 1PlusChem | 1P0069PB-100mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 97% | 100mg |

$235.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217626-100mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 96% | 100mg |

¥1514.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM271-100mg |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 95% | 100mg |

¥1145.0 | 2024-04-16 | |

| Ambeed | A187367-250mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 96% | 250mg |

$275.0 | 2024-08-02 |

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C

1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

リファレンス

- Preparation of novel amino alcohol-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

リファレンス

- Preparation of macromolecule-supported thienoazepine derivatives for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; rt → 5 °C; 5 °C; rt; overnight, rt

リファレンス

- Compound and method for preparing substituted [5,6]cyclic-4(3h)-pyrimidone compound from same, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; 5 °C; overnight, rt

リファレンス

- Compound with 3-amino-5-(3-fluoropyridin-4-yl)thiophene-2-carboxamide structure, its preparation method and application method for preparing substituted [5,6]cyclo-4(3H)-pyrimidinone compound by deprotection ring-closure reaction, China, , ,

Synthetic Routes 6

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; rt → 0 °C; 20 min, 0 °C; 15 h, rt

リファレンス

- Preparation of substituted [5,6]cyclic-4(3H)-pyrimidinones as anticancer agents, World Intellectual Property Organization, , ,

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Preparation of heterocyclic compounds as PARP1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

リファレンス

- Preparation of thienoazepine immunoconjugates for treatment of cancer, World Intellectual Property Organization, , ,

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Raw materials

- Methyl 3-amino-5-bromothiophene-2-carboxylate

- Di-tert-butyl dicarbonate

- methyl 3-(tert-butoxycarbonylamino)thiophene-2-carboxylate

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Preparation Products

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 関連文献

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate) 関連製品

- 897613-62-6(N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-nitrobenzamide)

- 2580186-66-7(tert-butyl N-(3-hydroxy-1-methanesulfonylpyrrolidin-3-yl)methylcarbamate)

- 883543-12-2(4-Methyl-1-(2-piperidin-2-yl-ethyl)-piperidine)

- 1088410-73-4(5-(5-Bromo-pyridin-2-yl)-pyrimidine)

- 1394648-08-8(3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide)

- 2172628-99-6(3-chloro-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidobenzoic acid)

- 6025-53-2(trans-Zeatinriboside)

- 103515-98-6(4,7-dibromo-2,3-dihydro-1H-inden-1-one)

- 2034530-57-7(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide)

- 1365632-49-0(N-[5-[(4-Bromo-3-methylphenyl)methyl]-2-thiazolyl]-6-chloro-3-pyridinecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:946604-99-5)methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):248.0/544.0